3-[(1-methyl-1H-pyrazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride
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Overview
Description
3-[(1-methyl-1H-pyrazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride is a chemical compound that features a pyrazole ring, a sulfonamide group, and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-methyl-1H-pyrazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride typically involves the reaction of 3-[(1-methyl-1H-pyrazol-3-yl)sulfamoyl]benzenesulfonyl chloride with a fluoride source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(1-methyl-1H-pyrazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while hydrolysis can produce the corresponding sulfonic acid .
Scientific Research Applications
3-[(1-methyl-1H-pyrazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonyl fluoride derivatives.
Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(1-methyl-1H-pyrazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity . This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[(1-methyl-1H-pyrazol-3-yl)sulfamoyl]benzenesulfonyl chloride
- 3-[(1-methyl-1H-pyrazol-3-yl)sulfamoyl]benzenesulfonic acid
- 1-methyl-3-(sulfamoyl)pyrazole
Uniqueness
3-[(1-methyl-1H-pyrazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride is unique due to the presence of both a sulfonamide and a sulfonyl fluoride groupThe compound’s ability to form covalent bonds with nucleophilic residues in proteins makes it a valuable tool in biochemical research and drug development .
Properties
IUPAC Name |
3-[(1-methylpyrazol-3-yl)sulfamoyl]benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O4S2/c1-14-6-5-10(12-14)13-20(17,18)9-4-2-3-8(7-9)19(11,15)16/h2-7H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCBLBIJMODVEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NS(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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